4-cyclopropyl-1-methyl-3-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-cyclopropyl-1-methyl-3-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is notable for its unique structure, which includes a cyclopropyl group, a purine derivative, and a piperidine ring
Preparation Methods
The synthesis of 4-cyclopropyl-1-methyl-3-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyclopropyl ketone with a methylated purine derivative and a piperidine derivative can lead to the formation of the desired triazole compound. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-cyclopropyl-1-methyl-3-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include alkyl halides and amines.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures, often using catalysts such as palladium or copper.
Scientific Research Applications
4-cyclopropyl-1-methyl-3-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-methyl-3-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
When compared to other similar compounds, 4-cyclopropyl-1-methyl-3-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one stands out due to its unique structural features and potential applications. Similar compounds include other triazole derivatives, such as 1,2,4-triazole and its various substituted forms. The presence of the cyclopropyl group and the purine derivative in the compound provides it with distinct properties and potential advantages in specific applications.
Properties
Molecular Formula |
C17H22N8O |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-cyclopropyl-2-methyl-5-[1-(9-methylpurin-6-yl)piperidin-4-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C17H22N8O/c1-22-10-20-13-15(22)18-9-19-16(13)24-7-5-11(6-8-24)14-21-23(2)17(26)25(14)12-3-4-12/h9-12H,3-8H2,1-2H3 |
InChI Key |
JNNMQRDDFDWXSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C |
Origin of Product |
United States |
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